molecular formula C9H13Cl2N3 B2571904 (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride CAS No. 2416234-58-5

(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride

Cat. No.: B2571904
CAS No.: 2416234-58-5
M. Wt: 234.12
InChI Key: WODJFFZXEUOKPC-UHFFFAOYSA-N
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Description

(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is often used in research settings to explore its biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst to form the imidazo[1,5-a]pyridine core. Subsequent methylation and amination steps yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The dihydrochloride salt form is often prepared by treating the free base with hydrochloric acid, followed by crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce any functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. Researchers investigate its potential as a drug candidate for various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the context of its use. The compound can modulate biological pathways by binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

  • (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
  • (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Comparison: Compared to these similar compounds, (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the imidazo[1,5-a]pyridine ring. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

(3-methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-11-8(6-10)9-4-2-3-5-12(7)9;;/h2-5H,6,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIPPBPYLTVGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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